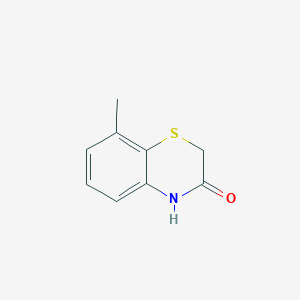

8-Methyl-2H-1,4-benzothiazine-3(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUGCLPODMCLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the 1,4 Benzothiazine Scaffold in Chemical Research

The 1,4-benzothiazine scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a cornerstone in medicinal chemistry and drug design. nih.govcbijournal.com Its structural features, particularly the presence of nitrogen and sulfur heteroatoms, confer a unique three-dimensional geometry that is amenable to a wide range of chemical modifications. cbijournal.com This versatility has enabled the synthesis of a vast library of derivatives exhibiting a broad spectrum of biological activities.

The pharmacological importance of the 1,4-benzothiazine core is well-documented, with derivatives demonstrating efficacy as:

Anticancer and Antitumor Agents: The benzothiazine core is a key component in compounds that have shown significant potential in cancer chemotherapy. researchgate.net

Antimicrobial, Antibacterial, and Antifungal Agents: Compounds incorporating the 1,4-benzothiazine moiety have been developed to combat various pathogenic microorganisms. nih.govresearchgate.net

Antihypertensive and Cardiovascular Agents: The scaffold is present in molecules designed to modulate cardiovascular function, including some with calcium channel blocking activity. cbijournal.comnih.gov

Anti-inflammatory and Analgesic Agents: Benzothiazine derivatives have been investigated for their potential to alleviate inflammation and pain. researchgate.netnih.gov

Antiviral and Anti-HIV Agents: The structural framework has been utilized in the development of agents targeting viral replication. researchgate.net

Neuroprotective and CNS Stimulating Agents: Certain derivatives have shown promise in the context of neurological disorders. cbijournal.comresearchgate.net

This wide array of biological activities underscores the therapeutic potential of the 1,4-benzothiazine scaffold and provides a strong impetus for the continued exploration of its chemical space. cbijournal.comresearchgate.netnih.gov The natural occurrence of the 1,4-benzothiazine nucleus in pheomelanin, a type of melanin (B1238610) found in human hair and skin, further highlights its biological relevance. cbijournal.com

Table 1: Selected Biological Activities of 1,4-Benzothiazine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer/Antitumor | Oncology |

| Antimicrobial | Infectious Diseases |

| Antihypertensive | Cardiology |

| Anti-inflammatory | Immunology/Pain Management |

| Antiviral | Infectious Diseases |

| Neuroprotective | Neurology |

Contextualizing the 2h 1,4 Benzothiazine 3 4h One Core Structure

Within the broader family of 1,4-benzothiazines, the 2H-1,4-benzothiazine-3(4H)-one core represents a synthetically accessible and pharmacologically significant subset. This particular structure is characterized by a carbonyl group at the 3-position and a hydrogen atom at the 4-position of the thiazine (B8601807) ring.

The synthesis of the 2H-1,4-benzothiazine-3(4H)-one core is often achieved through the condensation of 2-aminothiophenols with α-halo esters or related reagents. nih.gov This straightforward synthetic accessibility allows for the facile introduction of various substituents onto the benzothiazine framework, enabling systematic structure-activity relationship (SAR) studies.

Derivatives of 2H-1,4-benzothiazine-3(4H)-one have been the subject of numerous investigations, leading to the identification of compounds with potent biological activities. For instance, new derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated for their antibacterial properties. nih.gov Furthermore, this core structure is a key component in the design of novel therapeutic agents targeting a range of diseases.

The Rationale for a Focused Investigation on 8 Methyl Substitution Within the Benzothiazine Framework

Established Synthetic Routes to the 2H-1,4-Benzothiazine-3(4H)-one Core

The 2H-1,4-benzothiazine-3(4H)-one core is a foundational structure in a variety of bioactive molecules. Numerous synthetic strategies have been developed for its construction, most of which utilize 2-aminothiophenol (B119425) or its derivatives as key starting materials. researchgate.net These methods involve cyclization reactions with various carbonyl-containing compounds to form the six-membered thiazine (B8601807) ring. nih.gov For the synthesis of the target compound, 8-methyl-2H-1,4-benzothiazine-3(4H)-one, the primary precursor is typically 2-amino-3-methylthiophenol, which already contains the required methyl group at the desired position.

Cyclization Reactions Involving 2-Aminothiophenol Precursors

The most prevalent and versatile approach to the 2H-1,4-benzothiazine-3(4H)-one scaffold involves the cyclocondensation of 2-aminothiophenols with suitable electrophilic partners. researchgate.netnih.gov The nucleophilicity of both the amino and thiol groups allows for a range of cyclization strategies.

A widely employed and straightforward method for the synthesis of 2H-1,4-benzothiazine-3(4H)-ones is the reaction of 2-aminothiophenols with α-halocarbonyl compounds, such as chloroacetyl chloride or ethyl chloroacetate (B1199739). nih.gov This reaction proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular N-acylation, or vice-versa, leading to the cyclized product. For instance, the reaction between 2-aminothiophenol and chloroacetyl chloride in a suitable solvent provides 2H-1,4-benzothiazine-3(4H)-one in good yields. ijsr.net Similarly, α-bromoalkanoates have been successfully used to prepare various derivatives of this heterocyclic system. nih.gov

Table 1: Synthesis via α-Halocarbonyl Compounds

| 2-Aminothiophenol Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | Chloroacetyl chloride | Base, Chloroform, 60°C | 2H-1,4-benzoxazin-3(4H)-one | ijsr.net |

| 2-Aminothiophenol | Ethyl 2-bromoalkanoates | N/A | 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives | nih.gov |

A three-component, one-pot reaction involving an amine, an aliphatic or aromatic aldehyde, and thiosalicylic acid has been developed for the synthesis of benzothiazin-4-ones. nih.gov This multicomponent approach offers an efficient pathway to construct the heterocyclic core, providing good yields within a few hours. nih.gov The reaction is typically carried out in a solvent like toluene. nih.gov This method highlights a convergent strategy where the key components assemble to form the desired scaffold in a single synthetic operation.

The reaction of 2-aminothiophenols with epoxides provides access to 3,4-dihydro-2H-1,4-benzothiazin-3-ol derivatives. The initial step involves the nucleophilic attack of the thiol group on the epoxide ring, leading to a ring-opened intermediate. This is followed by an intramolecular cyclization involving the amino group. The resulting hydroxylated benzothiazine can then be oxidized to the corresponding 2H-1,4-benzothiazine-3(4H)-one.

The reaction of 2-aminothiophenols with enaminones, β-keto esters, and acetylenic esters serves as another effective route to the 1,4-benzothiazine core. researchgate.netcbijournal.com For example, the condensation of 2-aminothiophenols with β-diketones can be facilitated by basic alumina (B75360) under microwave irradiation. cbijournal.com Furthermore, a hetero poly acid-catalyzed reaction of 2-aminothiophenol with acetylenic esters and malonate esters has been reported to produce 1,4-benzothiazine derivatives. cbijournal.com

Two distinct approaches have been developed utilizing furan-2,3-diones or acylpyruvic acids with o-aminothiophenols. beilstein-journals.orgnih.gov These reactions can lead to the formation of enaminones fused to a 1,4-benzothiazin-2-one moiety or 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones, depending on the reaction conditions. beilstein-journals.orgnih.gov

Table 2: Synthesis from Enaminones and Esters

| 2-Aminothiophenol Derivative | Reactant | Catalyst/Conditions | Product | Reference |

| Substituted 2-aminothiophenols | β-Diketones | Basic alumina, Microwave | Substituted 4H-1,4-benzothiazines | cbijournal.com |

| 2-Aminothiophenol | 1,3-Dicarbonyl compounds | Baker's yeast, Methanol | 1,4-Benzothiazines | cbijournal.com |

| 2-Aminothiophenol | Acetylenic esters and malonate esters | H3PW12O40, Isopropyl alcohol, 50°C | 1,4-Benzothiazine derivatives | cbijournal.com |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process. Several MCRs have been developed for the synthesis of the 1,4-benzothiazine scaffold. researchgate.net These reactions often involve 2-aminothiophenol as a key component, which reacts with various electrophiles and other building blocks to rapidly construct the desired heterocyclic system. researchgate.net For instance, a one-pot, three-component procedure has been utilized to prepare 3-aryl-4H-benzo-1,4-thiazin-2-amines. nih.gov

Alternative Cyclization Strategies for the Benzothiazine Ring System

Several alternative methods have been developed for the synthesis of the 2H-1,4-benzothiazine-3(4H)-one ring system, offering different advantages in terms of yield, substrate scope, and reaction conditions.

Oxidative cyclization is a common strategy for the formation of benzothiazine derivatives. These reactions often involve the condensation of 2-aminothiophenols with various carbonyl compounds. For instance, the reaction of 2-aminothiophenols with β-keto esters or 1,3-dicarbonyl compounds can yield 4H-benzo-1,4-thiazines. nih.gov The use of an oxidizing agent, such as air or O₂, facilitates the cyclization process. mdpi.com This method is advantageous due to the use of environmentally benign and readily available oxidants. mdpi.com The reaction typically proceeds in two steps: chemical cyclization followed by chemoenzymatic oxidation. mdpi.com Various aldehydes, including those with electron-donating and electron-withdrawing groups, have been successfully employed in this synthesis. mdpi.com

Copper-catalyzed intramolecular amination of aryl bromides presents another viable route to N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov This method involves the formation of a carbon-nitrogen bond within the molecule, leading to the cyclized benzothiazine structure. Copper salts are essential for facilitating the ring-opening of precursor benzothiazoles in some related syntheses. thieme-connect.com This strategy has been shown to tolerate both electron-withdrawing and electron-donating groups on the aromatic ring. thieme-connect.com

The cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates is a known method for preparing 2H-benzo-1,4-thiazin-3(4H)-ones. nih.gov This approach involves the reaction of a disulfide-containing starting material, which can be formed in situ from the corresponding aminothiols, with a suitable cyclization partner. nih.gov

Strategies for Regioselective Introduction of the 8-Methyl Group

The introduction of a methyl group at the 8-position of the benzothiazine ring requires careful control of regioselectivity. This can be achieved either by starting with a precursor that already contains the methyl group in the desired position or by performing a methylation reaction on the pre-formed benzothiazine scaffold.

A straightforward approach to obtaining this compound is to begin the synthesis with a precursor that is already functionalized with a methyl group at the appropriate position. For the synthesis of the benzothiazine ring via the condensation of a 2-aminothiophenol derivative, the corresponding 2-amino-6-methylthiophenol would be the required starting material. This ensures that the methyl group is correctly positioned in the final product. The challenge in this approach often lies in the synthesis of the specifically substituted precursor.

Derivatization and Functionalization of the 2H-1,4-benzothiazine-3(4H)-one Core

The 2H-1,4-benzothiazine-3(4H)-one core, and by extension its 8-methyl derivative, serves as a versatile template for a variety of chemical modifications. These transformations allow for the systematic alteration of the molecule's properties through reactions targeting the nitrogen atom, the benzene ring, and the thiazine ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 4-position of the benzothiazine ring is a common site for functionalization. N-alkylation and N-acylation reactions are readily employed to introduce a diverse range of substituents.

N-Alkylation is frequently achieved by treating the parent benzothiazinone with an alkyl halide in the presence of a base. nih.govscienceopen.com A typical procedure involves reacting the 1,4-benzothiazin-3-one with an electrophile like methyl chloroacetate using potassium carbonate as the base in a suitable solvent, such as a ketone, under reflux conditions. nih.govscienceopen.com This reaction introduces an acetate (B1210297) group onto the nitrogen atom. Phase transfer catalysis has also been utilized for the alkylation of the amino group, providing an efficient method for synthesizing N-substituted derivatives. researchgate.net

N-Acylation can be performed using acylating agents such as acid halides or sulfonyl halides to generate the corresponding N-acyl and N-sulfonyl derivatives. researchgate.net These reactions typically proceed by nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center.

| Reaction Type | Reagents | Conditions | Product |

| N-Alkylation | 1,4-benzothiazin-3-one, methyl chloroacetate, potassium carbonate | Reflux in ketone solvent for 48h | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate |

| N-Alkylation | 6-amino-4-octyl-2H-1,4-benzothiazin-3-one, alkyl halide | Boiling toluene, NaOH or K2CO3, tetrabutylammonium (B224687) bromide (catalyst) | 6-alkylamino-4-octyl-2H-1,4-benzothiazin-3-one |

| N-Acylation | 2-aminobenzo[d] nih.govacs.orgthiazine core, acid halides / sulfonyl halides | Solid-phase methodology | N-acyl / N-sulfonyl substituted 2-aminobenzo[d] nih.govacs.orgthiazine |

Substitution Reactions on the Benzene Moiety

The benzene portion of the this compound scaffold is subject to electrophilic aromatic substitution (EAS) reactions. msu.eduyoutube.com The outcome of these substitutions is governed by the directing effects of the substituents already present on the ring. msu.edu

In the case of the 8-methyl derivative, the ring contains three key groups influencing regioselectivity:

The 8-Methyl Group: An alkyl group is an electron-donating, activating substituent that directs incoming electrophiles to the ortho and para positions. libretexts.org

The Amide Moiety (fused): The nitrogen of the thiazine ring is part of an amide, which is generally a deactivating group and a meta-director due to resonance withdrawal of electron density from the ring.

The Thioether Moiety (fused): The sulfur atom can act as an electron-donating group through resonance, making it an activating, ortho, para-directing influence.

Modifications at the Thiazine Ring (e.g., C-2 Position)

The C-2 position of the thiazine ring is another key site for introducing structural diversity. Various synthetic strategies allow for the attachment of different functional groups at this carbon. For instance, new 2H-1,4-benzothiazin-3(4H)-one derivatives bearing (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have been synthesized. researchgate.net

One established method involves the reaction of a 2-aminothiophenol with a suitable three-carbon building block. For example, the reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine, demonstrating a direct method for introducing an acetyl group at the C-2 position. researchgate.net

Introduction of Fused Heterocyclic Moieties (e.g., Triazole, Thiadiazole)

The benzothiazine scaffold can be used as a foundation for constructing more complex, fused heterocyclic systems. The introduction of rings like triazoles or thiadiazoles can significantly alter the molecule's chemical properties. The unique methyne center in the thiazole (B1198619) ring of the related benzothiazole (B30560) structure is a key site for bioactivity, and substitutions at the C-2 position are often explored for creating derivatives with fused rings like triazoles. benthamscience.com

Analogous structures, such as 1,4-benzoxazin-3(4H)-ones, have been successfully used to prepare fused systems like 1-oxo-triazolobenzoxazines. researchgate.net A similar strategy can be applied to the benzothiazine core. Another example is the synthesis of 3-methyl-2H-furo[3,2-b] nih.govnih.govbenzothiazin-2-ones from the condensation of o-aminothiophenols with citraconic anhydride, followed by cyclization and oxidation. clockss.org This demonstrates that the benzothiazine core can undergo intramolecular reactions to form additional fused rings. clockss.org

Oxidation Reactions to Sulfones and Sulfoxides

The sulfur atom within the thiazine ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones (1,1-dioxides). researchgate.net These reactions are typically carried out using oxidizing agents like hydrogen peroxide (H2O2) in an acidic medium. researchgate.net

A general method for synthesizing 4H-1,4-benzothiazine-1,1-dioxides involves treating the parent benzothiazine with 30% H2O2 in glacial acetic acid and heating the mixture at reflux. researchgate.net The reaction of thiols with benzothiazole sulfones produces sulfinic acids (RSO2H), while their reaction with benzothiazole sulfoxides yields sulfenic acids (RSOH). nsf.govnih.gov

| Starting Material | Oxidizing Agent | Conditions | Product |

| 4H-1,4-Benzothiazine | 30% Hydrogen Peroxide (H2O2) | Glacial Acetic Acid, Reflux | 4H-1,4-Benzothiazine-1,1-dioxide (Sulfone) |

Reaction Mechanisms and Pathways in Benzothiazine Synthesis

The synthesis of the 2H-1,4-benzothiazine-3(4H)-one scaffold generally proceeds through the cyclocondensation of a 2-aminothiophenol with a molecule containing a suitable two-carbon unit, often an α-halo acid or ester. nih.gov For example, the reaction between 2-aminobenzenethiols and 2-chloroacetic acid or its esters is a common route to produce 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives. nih.gov The mechanism typically involves an initial S-alkylation of the thiophenol by the α-halo compound, followed by an intramolecular nucleophilic attack of the amino group onto the carbonyl carbon, leading to cyclization and formation of the thiazine ring after the elimination of a water molecule.

A proposed mechanism for the formation of the analogous benzo nih.govnih.govoxazin-3(4H)-one structure involves the treatment of a precursor with ethyl chloroacetate, followed by hydrolysis and coupling reactions. acs.org In some cases, coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) can facilitate the formation of an α-lactam intermediate, which then rearranges to the final six-membered ring structure. nih.gov

The mechanism for electrophilic aromatic substitution on the benzene ring follows a well-established two-step pathway. msu.edu In the first, rate-determining step, the electrophile attacks the aromatic ring to form a positively charged resonance-stabilized intermediate known as a benzenonium ion. msu.edu In the second, fast step, a proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Nucleophilic Addition and Cyclization Mechanisms

The cornerstone for the synthesis of this compound is the reaction between 2-amino-3-methylbenzenethiol (B1590230) and a suitable electrophilic C2 synthon, most commonly chloroacetyl chloride or a derivative of chloroacetic acid. The mechanism commences with a nucleophilic attack by the highly nucleophilic sulfur atom of the aminothiophenol on the electrophilic carbon of the acetyl chloride. This initial step, a nucleophilic acyl substitution, results in the formation of an S-acylated intermediate.

Following this initial addition, an intramolecular cyclization occurs. The amino group, positioned ortho to the thiol group on the benzene ring, acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl group. This intramolecular condensation, often facilitated by a base to deprotonate the amino group and enhance its nucleophilicity, leads to the formation of the six-membered thiazine ring, yielding the this compound structure. The presence of the methyl group at the 8-position, ortho to the original amino group, can exert steric and electronic effects that may influence the rate and efficiency of the cyclization step.

Alternative approaches to the 2H-1,4-benzothiazine-3(4H)-one scaffold include the reaction of 2-aminothiophenols with α-halo esters or dicarbonyl compounds, which also proceed through a sequence of nucleophilic addition and intramolecular cyclization. mdpi.com

Catalytic Effects on Reaction Efficiency and Selectivity

The synthesis of the 2H-1,4-benzothiazine-3(4H)-one scaffold can be significantly influenced by the use of catalysts, which can enhance reaction rates, improve yields, and control selectivity. While specific catalytic data for the 8-methyl derivative is not extensively detailed in the available literature, general principles observed for the broader benzothiazine class are applicable.

For instance, the use of phase transfer catalysts has been reported in the N-alkylation of the 2H-1,4-benzothiazine-3(4H)-one core, suggesting their potential utility in modifications of the 8-methyl derivative. nih.gov Furthermore, various catalysts, including nanocatalysts and metal-based catalysts, have been employed for the efficient synthesis of 1,4-benzothiazine derivatives under diverse reaction conditions. ijsr.net The choice of catalyst can be critical in overcoming activation barriers and promoting the desired cyclization pathway over potential side reactions. For example, in related syntheses of 1,4-benzothiazines, catalysts have been shown to influence the regioselectivity of the initial nucleophilic attack. cbijournal.com

The efficiency of these synthetic routes can be summarized in the following table:

| Starting Material (A) | Starting Material (B) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | Chloroacetyl chloride | Base | 2H-1,4-benzothiazine-3(4H)-one | - | researchgate.net |

| 2-Aminothiophenol | Acetylenic esters / Malonate esters | Hetero poly acid (HPA) | 1,4-Benzothiazine derivatives | - | thieme-connect.de |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | Baker's yeast | 4H-1,4-benzothiazines | - | thieme-connect.de |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | Basic alumina / Microwave | 4H-1,4-benzothiazines | - | thieme-connect.de |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity in the synthesis of this compound is primarily dictated by the structure of the starting material, 2-amino-3-methylbenzenethiol. The inherent positions of the amino and thiol groups on the benzene ring direct the formation of the 1,4-benzothiazine ring system. The initial nucleophilic attack invariably involves the more nucleophilic sulfur atom, and the subsequent cyclization is directed by the ortho-amino group, leading to the formation of the desired regioisomer.

Stereoselectivity becomes a significant consideration when a chiral center is introduced, typically at the 2-position of the benzothiazine ring. This can be achieved by using a chiral electrophile or by employing stereoselective transformations on the pre-formed scaffold. While specific studies on the stereoselective synthesis of this compound are not prevalent in the reviewed literature, general strategies for controlling stereochemistry in related systems can be applied. For instance, intramolecular Michael additions on sulfoximine-tethered precursors have been shown to proceed with high stereoselectivity in the formation of benzothiazine rings. nih.gov The development of catalytic asymmetric methods would be a valuable extension for the synthesis of enantiomerically enriched 8-methyl derivatives.

The outcomes of various synthetic transformations are detailed in the table below:

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Selectivity | Reference |

| 2-Aminothiophenol | α-Cyano-α-alkoxy carbonyl epoxides | Acetonitrile, reflux | 1,4-Benzothiazines | Regioselective | cbijournal.com |

| N-Aryl sulfoximines with ortho-alkenes | LiHMDS | THF, -78 °C | Benzothiazines | Highly stereoselective | nih.gov |

| Thiosemicarbazide intermediate | EDC·HCl or p-TsCl | DMSO or NMP | 2-Amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles | Regioselective |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer unambiguous confirmation of its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The signals for this compound are expected in distinct regions corresponding to the aromatic, methylene, methyl, and amine protons.

The N-H proton of the thiazine ring typically appears as a broad singlet in the downfield region, generally between δ 8.5 and 10.5 ppm, with its exact position and broadness influenced by solvent and concentration. The protons of the benzene ring (H-5, H-6, and H-7) produce a complex multiplet pattern between δ 6.8 and 7.5 ppm. The singlet for the methylene protons (S-CH₂) in the thiazine ring is anticipated around δ 3.5 ppm. researchgate.net A key feature for this specific analogue is the singlet corresponding to the methyl group (CH₃) at the C-8 position, which is expected to resonate at approximately δ 2.3 ppm. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Amide) | 8.5 - 10.5 | Broad Singlet |

| Ar-H (H-5, H-6, H-7) | 6.8 - 7.5 | Multiplet |

| S-CH₂ | ~3.5 | Singlet |

| Ar-CH₃ | ~2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, nine distinct signals are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately δ 165 ppm. spectrabase.com The aromatic carbons resonate in the δ 115-145 ppm range. The specific attachment points of the heteroatoms, C-4a and C-8a, are found within this range, typically around δ 123 and δ 138 ppm, respectively. The methylene carbon (S-CH₂) signal is expected in the aliphatic region, near δ 30 ppm. researchgate.net The methyl carbon (CH₃) at C-8 would give a characteristic signal at approximately δ 20-22 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 |

| Ar-C (C-4a, C-5, C-6, C-7, C-8, C-8a) | 115 - 145 |

| S-CH₂ | ~30 |

| Ar-CH₃ | 20 - 22 |

Two-Dimensional NMR Techniques for Complex Structural Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are crucial for the definitive assignment of signals and confirmation of the molecular structure, especially for complex analogues. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, COSY would reveal the coupling network among the aromatic protons (H-5, H-6, H-7), helping to assign their specific positions on the benzene ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. numberanalytics.com It would be used to unequivocally link the proton signals for the S-CH₂, Ar-CH₃, and aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. cuestionesdefisioterapia.com

A prominent, sharp to medium absorption band corresponding to the N-H stretching vibration of the secondary amide is observed in the region of 3200-3300 cm⁻¹. The most intense band in the spectrum is typically the C=O (amide I) stretching vibration, which appears around 1660-1680 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions. The C-N stretching vibration can also be observed, typically in the 1200-1350 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1660 - 1680 |

| Aromatic C=C | Stretching | 1580 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. chemguide.co.uklibretexts.org For this compound (C₉H₉NOS), the calculated exact mass is approximately 179.04 Da.

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179. The fragmentation of benzothiazine derivatives often involves characteristic losses. sapub.orgmdpi.com A common initial fragmentation is the loss of a carbonyl group (CO), which would lead to a fragment ion at m/z 151. Subsequent fragmentations could involve the loss of the methyl radical (CH₃) or cleavage of the thiazine ring, leading to further daughter ions that help to confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. cuestionesdefisioterapia.com While the specific crystal structure for this compound is not detailed, analysis of closely related 1,4-benzothiazin-3(4H)-one analogues provides significant insight into its expected solid-state conformation. nih.govresearchgate.net

Studies on similar structures reveal that the six-membered thiazine ring is not planar and typically adopts a screw-boat or a conformation intermediate between a twist-boat and a half-chair. nih.govresearchgate.net In the crystal lattice, molecules of 1,4-benzothiazin-3(4H)-one derivatives are often linked by intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, leading to the formation of chains or dimeric structures. researchgate.net These interactions are crucial for stabilizing the crystal packing.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

The electronic absorption spectra of 2H-1,4-benzothiazine-3(4H)-one and its analogues are characterized by absorption bands in the UV-Vis region, which are attributed to various electronic transitions within the molecule. The position and intensity of these bands are influenced by the substitution pattern on the benzothiazine core and the solvent used for analysis.

For instance, the UV-Vis spectrum of (2Z)-2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, a derivative of the core structure, has been reported. nih.gov The structural differences, particularly the presence of the exocyclic double bond and the nitro group, are expected to significantly influence the electronic structure and, consequently, the absorption spectrum compared to a simple methyl-substituted analogue.

Theoretical studies using time-dependent density functional theory (TD-DFT) have also been employed to predict the electronic spectra of various benzothiazine derivatives. These computational analyses help in assigning the observed absorption bands to specific molecular orbital transitions, such as π → π* and n → π* transitions, which are characteristic of such heterocyclic systems containing chromophoric groups like the benzene ring and the α,β-unsaturated lactam moiety.

The electronic properties of the broader class of benzothiazines are of interest due to their applications in materials science and medicinal chemistry. eurjchem.comijpsr.com The UV-Vis spectroscopic data is crucial for understanding the photophysical properties and for the structural elucidation of newly synthesized compounds within this family.

To provide a representative overview of the UV-Vis spectral data for this class of compounds, the following table includes data for an analogue, (2Z)-2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| (2Z)-2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one | Not Specified | 250, 350 | Not Reported | nih.gov |

Table 1. UV-Vis Absorption Data for a 2H-1,4-benzothiazin-3(4H)-one Analogue.

Theoretical and Computational Investigations of 8 Methyl 2h 1,4 Benzothiazine 3 4h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on related 1,4-benzothiazine-3-one derivatives have utilized DFT, often with the B3LYP functional, to optimize molecular geometry and analyze electronic distribution. nih.gov

For 8-Methyl-2H-1,4-benzothiazine-3(4H)-one, DFT calculations would reveal the distribution of electron density across the fused ring system. The presence of electronegative nitrogen, sulfur, and oxygen atoms, combined with the aromatic benzene (B151609) ring and the electron-donating methyl group, creates a complex electronic landscape. This distribution is crucial for understanding the molecule's reactivity, including its sites susceptible to nucleophilic or electrophilic attack. scispace.com Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity.

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Ionization Potential | IP | 7.85 eV | Energy required to remove an electron. |

| Electron Affinity | EA | 1.42 eV | Energy released upon gaining an electron. |

| Chemical Hardness | η | 3.22 eV | Resistance to change in electron distribution. |

| Chemical Softness | S | 0.31 eV⁻¹ | Inverse of hardness, indicates higher reactivity. |

| Electronegativity | χ | 4.64 eV | Ability to attract electrons. |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactions and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com

A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com In benzothiazine derivatives, the HOMO is typically distributed over the electron-rich benzothiazine moiety, while the LUMO is also often localized on the heterocyclic ring system. researchgate.netnih.gov The methyl group at the 8-position would slightly raise the HOMO energy level due to its electron-donating inductive effect, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to its unsubstituted counterpart.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.48 |

| Energy Gap (ΔE) | 4.67 |

Molecular Modeling and Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is invaluable in medicinal chemistry for understanding potential drug-target interactions. nih.gov For this compound, docking studies could elucidate its binding mode within the active site of a specific enzyme, providing a mechanistic hypothesis for its biological activity.

For instance, in studies of similar benzothiazine derivatives as acetylcholinesterase inhibitors, docking simulations have identified key interactions. mdpi.com A hypothetical docking study of this compound might show the carbonyl oxygen of the thiazine (B8601807) ring acting as a hydrogen bond acceptor with an amino acid residue like serine. The benzene ring could form π-π stacking interactions with aromatic residues such as tryptophan or tyrosine, while the heterocyclic core engages in van der Waals interactions, collectively stabilizing the ligand-receptor complex. mdpi.com Such studies are crucial for structure-based drug design and for optimizing the compound's inhibitory potential.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule dictates its physical properties and biological function. The 1,4-benzothiazine ring is not planar. X-ray crystallography studies of related compounds, such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, show that the six-membered thiazine ring adopts a non-planar conformation, typically described as a half-chair or an intermediate between a twist and boat form. scienceopen.com In this conformation, the sulfur and nitrogen atoms are displaced on opposite sides of the plane formed by the other atoms in the ring. scienceopen.com

Conformational analysis of this compound would involve calculating the potential energy surface to identify the most stable conformers and the energy barriers between them. The energetic profile would reveal the relative stabilities of different spatial arrangements, with the lowest energy conformation being the most populated at equilibrium. Understanding the preferred conformation is essential as it determines how the molecule presents its functional groups for interaction with biological targets.

Simulation of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This involves mapping the reaction pathway on the potential energy surface and identifying key structures such as intermediates and transition states. nih.gov

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | +21.5 |

| Gibbs Free Energy of Activation (ΔG‡) | +25.8 |

| Enthalpy of Reaction (ΔHrxn) | -15.3 |

| Gibbs Free Energy of Reaction (ΔGrxn) | -12.7 |

Mechanistic Insights into Biological Interactions of 2h 1,4 Benzothiazine 3 4h One Derivatives in Vitro

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro)

In vitro methodologies have been instrumental in deciphering the molecular interactions of 2H-1,4-benzothiazine-3(4H)-one derivatives with specific biological targets, shedding light on their mechanisms of action at the cellular and molecular levels.

Derivatives of 2H-1,4-benzothiazine-3(4H)-one have been identified as potent inhibitors of various enzymes, most notably acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

A series of thiadiazole hybrid compounds incorporating the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one moiety were synthesized and evaluated for their AChE inhibitory potential using the in vitro Ellman method. Several of these compounds demonstrated significant inhibitory activity. For instance, compounds 3i and 3j from this series exhibited IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM).

Molecular docking simulations provided insights into the binding mechanism. These studies revealed that the derivatives interact with key amino acid residues within the active site of the AChE enzyme. The interactions include:

Hydrogen Bonding : The carbonyl and amino groups of the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one ring can form hydrogen bonds with amino acids such as Ser293.

π–π Interactions : The phenyl ring of the benzothiazine core can establish π–π stacking interactions with the indole (B1671886) rings of tryptophan residues (e.g., Trp86 and Trp286) in the active site.

These interactions effectively block the active site, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132).

| Compound | Substituent Group | AChE IC50 (µM) |

|---|---|---|

| Derivative 3i | Thiadiazole Hybrid | 0.027 |

| Derivative 3j | Thiadiazole Hybrid | 0.025 |

| Donepezil (Reference) | N/A | 0.021 |

The interaction of 2H-1,4-benzothiazine-3(4H)-one derivatives with various receptors has been investigated through in vitro binding assays. Certain derivatives have shown notable affinity for adrenoceptors. For example, compounds featuring a (phenylpiperazinyl)alkyl side chain have been identified as potent ligands for the alpha 1-adrenoceptor. Radioligand receptor binding assays were used to determine their affinity, with the most active derivatives displacing specific radioligands from rat cortical membranes.

In other studies, novel 1,4-benzothiazine-3-one derivatives were designed as potential anticonvulsant agents. To elucidate their mechanism, molecular dynamics simulations were performed on GABA-Aergic receptors. These computational studies helped to understand the binding orientation of the compounds within the active site of the receptor, providing a plausible mechanism for their observed anticonvulsant effects.

The 1,4-benzothiazine scaffold is recognized for its capacity to regulate a diverse range of cellular pathways, a characteristic that is particularly relevant to its potential for selective anticancer activity. researchgate.net While the broader class of 1,4-benzothiazine derivatives is known to possess these capabilities, specific details on the cellular pathways modulated directly by 2H-1,4-benzothiazine-3(4H)-one derivatives are not extensively detailed in the available scientific literature. Research on structurally related compounds, such as 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-ones, has shown mechanisms involving the induction of DNA damage in cancer cell lines, suggesting a potential area for future investigation for the benzothiazine analogues. nih.gov

The mechanism of action for 2H-1,4-benzothiazine-3(4H)-one derivatives is target-dependent.

Acetylcholinesterase (AChE) : As detailed in section 5.1.1, the primary mechanism is the inhibition of the enzyme's active site through a combination of hydrogen bonding and π–π interactions, thereby preventing acetylcholine breakdown.

Calmodulin (CaM) : Certain derivatives possessing (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have demonstrated moderate to potent calmodulin antagonistic activity.

Calcium Channels : While investigated, these same derivatives were generally found to be weak calcium channel blockers. researchgate.net This indicates a degree of selectivity in their mechanism of action.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective (In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 2H-1,4-benzothiazine-3(4H)-one derivatives. These in vitro studies analyze how chemical modifications to the core scaffold influence biological activity.

The nature and position of substituents on the 2H-1,4-benzothiazine-3(4H)-one ring system significantly impact its binding affinity and selectivity for various biological targets.

For Adrenoceptors : Discrete structural modifications can lead to high selectivity. For instance, derivatives with a (phenylpiperazinyl)alkyl side chain were found to be potent alpha 1-adrenoceptor ligands. The specific substituents on the phenyl ring of this side chain could further modulate affinity and selectivity.

For Acetylcholinesterase (AChE) : In the case of thiadiazole-benzothiazine hybrids, the substituents on the thiadiazole ring play a critical role in determining inhibitory potency. The specific substitutions in the highly active compounds 3i and 3j were key to their low micromolar IC50 values.

For Anticonvulsant Activity : A study comparing two series of derivatives with either alkyl or aryl substitutions at the 4-position (thiazine nitrogen) found that aryl substitution was more promising. Specifically, a 4-(4-bromo-benzyl) substituent resulted in a compound with significant activity in a chemically-induced seizure model.

For Antiproliferative Activity : In related quino[3,4-b] researchgate.netnih.govbenzothiazine structures, the addition of aminoalkyl substituents at the thiazine (B8601807) nitrogen atom was shown to increase activity against cancer cell lines.

| Target | Position of Substitution | Favorable Substituents | Effect |

|---|---|---|---|

| Alpha 1-Adrenoceptor | Side chain | (Phenylpiperazinyl)alkyl | Increased binding affinity |

| Acetylcholinesterase (AChE) | Attached Hybrid Ring (e.g., Thiadiazole) | Specific substituted amino groups | Enhanced inhibitory potency |

| GABA-Aergic Receptors (Anticonvulsant) | Position 4 (N-atom) | 4-(4-bromo-benzyl) | Increased activity |

| Cancer Cells (Antiproliferative) | Position on Thiazine Nitrogen | Aminoalkyl groups | Increased activity |

Derivatives of 2H-1,4-benzothiazine-3(4H)-one have been demonstrated to interact with a variety of biological targets in vitro, leading to a range of pharmacological effects. Two prominent mechanisms of action that have been investigated for this class of compounds are calmodulin antagonism and acetylcholinesterase inhibition.

Calmodulin Antagonism: Certain 2H-1,4-benzothiazin-3(4H)-one derivatives have been identified as moderate to potent calmodulin antagonists. nih.gov Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. By binding to and inhibiting calmodulin, these compounds can modulate the activity of calmodulin-dependent enzymes and proteins, thereby interfering with cellular processes such as proliferation, apoptosis, and smooth muscle contraction. The interaction is thought to occur within a hydrophobic pocket of the calmodulin protein, a mechanism shared by other known calmodulin inhibitors.

Acetylcholinesterase Inhibition: Another significant in vitro biological activity associated with the 2H-1,4-benzothiazine-3(4H)-one scaffold is the inhibition of acetylcholinesterase (AChE). mdpi.com AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions such as Alzheimer's disease. The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the benzothiazine ring system.

Stereochemical Effects on In Vitro Biological Mechanisms

The introduction of a substituent at the 2-position of the 2H-1,4-benzothiazine-3(4H)-one ring creates a chiral center, leading to the existence of stereoisomers. While specific studies on the stereochemical effects of 8-Methyl-2H-1,4-benzothiazine-3(4H)-one are not extensively documented, research on related heterocyclic compounds underscores the critical importance of stereochemistry in determining biological activity.

For instance, in a study of 1,4-benzothiazine derivatives designed as antifungal agents, the racemic trans analogue demonstrated the most potent inhibitory activity against the CYP51 enzyme of Candida albicans. cbijournal.com This suggests that the spatial arrangement of substituents significantly influences the binding affinity and inhibitory potential of these compounds. The differential activity between stereoisomers can be attributed to the specific three-dimensional fit required for optimal interaction with the active site of a biological target. It is therefore highly probable that the individual enantiomers of substituted 2H-1,4-benzothiazine-3(4H)-ones, including the 8-methyl derivative, would exhibit distinct in vitro biological profiles.

Role of Specific Methyl Substitution Patterns (e.g., 8-Methyl) in Modulating In Vitro Activity Mechanisms

The position and nature of substituents on the aromatic ring of the 2H-1,4-benzothiazine-3(4H)-one nucleus are critical determinants of their biological activity and mechanism of action. The presence of a methyl group at the 8-position is expected to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

While direct comparative studies detailing the specific role of the 8-methyl group in 2H-1,4-benzothiazine-3(4H)-one are limited, structure-activity relationship (SAR) studies on related benzothiazine derivatives provide valuable insights. For example, in the context of antimycobacterial 1,3-benzothiazinones, a nitro group at the C-8 position was found to be essential for potent in vitro activity against Mycobacterium tuberculosis. nih.gov Halogenated congeners lacking this 8-nitro group displayed a clear loss of activity, highlighting the critical influence of the substituent at this specific position for efficient, mechanism-based inhibition of the DprE1 enzyme. nih.gov

Conversely, a study on pyrimido[4,5-b] nih.govresearchgate.netbenzothiazine derivatives as 15-lipoxygenase inhibitors revealed that the absence of a 4-methyl substituent on the pyrimidine (B1678525) ring greatly reduced their inhibitory activities. This indicates that even a seemingly small methyl group can have a profound impact on the compound's ability to interact effectively with its target enzyme.

Based on these findings, it can be inferred that the 8-methyl group in this compound likely plays a crucial role in:

Modulating Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access intracellular targets.

Steric Interactions: The size and position of the methyl group can influence the orientation of the molecule within the binding site of a target protein, either promoting a more favorable interaction or causing steric hindrance.

Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic ring, which may impact key interactions, such as pi-stacking, with amino acid residues in the target protein.

Further detailed in vitro studies are necessary to fully elucidate the precise mechanistic role of the 8-methyl substitution in modulating the biological interactions of 2H-1,4-benzothiazine-3(4H)-one.

Data Tables

Due to the limited availability of specific in vitro data for this compound in the reviewed literature, a representative data table for the broader class of 2H-1,4-benzothiazin-3(4H)-one derivatives is presented below to illustrate the type of data generated in such studies.

Table 1: Representative In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Substituted 2H-Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one Derivatives

| Compound ID | R-Group on Thiadiazole Ring | AChE IC50 (µM) |

| 3i | 4-methoxyphenyl | 0.027 |

| 3j | 4-chlorophenyl | 0.025 |

| Donepezil (Reference) | - | 0.021 |

Data adapted from a study on novel 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors. The table demonstrates the potent inhibitory activity of these compounds, with IC50 values comparable to the reference drug Donepezil. mdpi.com

Non Therapeutic Applications and Emerging Fields of 2h 1,4 Benzothiazine 3 4h One and Its Derivatives

Applications in Material Science

The chromophoric and electrochemical properties of the 1,4-benzothiazine core make it a candidate for advanced materials. nih.gov Research has explored its use in electrochromic devices and as a basis for novel dyes and pigments. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

While direct applications of 8-Methyl-2H-1,4-benzothiazine-3(4H)-one in OLEDs and DSSCs are not extensively documented, the broader class of thiazine-containing heterocycles is of significant interest. For instance, a novel thieno researchgate.netjmaterenvironsci.combenzothiazine donor has been developed to construct metal-free organic sensitizers for DSSCs, which demonstrated red-shifted absorptions compared to traditional phenothiazine-based dyes. rsc.org A solar cell based on this new dye achieved a conversion efficiency of 7.6%. rsc.org

Structurally related phenothiazine derivatives have been successfully synthesized and used as organic sensitizers in DSSCs, achieving quantum efficiencies between 4.2% and 6.2%. rsc.org The potential of the 1,4-benzothiazine ring has also been noted in the fabrication of electrochromic materials. nih.gov One study incorporated a (pyrrolo)bis(1,4-benzothiazine) into a polymer film, resulting in an electrochromic material with very fast switching times for coloration and bleaching. nih.gov These findings suggest a promising, though still emerging, role for 1,4-benzothiazine derivatives in optoelectronic applications.

Agricultural Applications

Derivatives of 2H-1,4-benzothiazine-3(4H)-one have been investigated for their utility in agrochemicals, particularly as herbicides for crop protection. researchgate.netresearchgate.net

Herbicidal Properties

Several studies have confirmed the potential of benzothiazine derivatives as effective herbicides. researchgate.netnih.gov Research into 3-acetyl-4-hydroxy-2,1-benzothiazine and 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide derivatives revealed significant herbicidal activity. researchgate.net In greenhouse tests, certain compounds showed promising post-emergent efficacy against broadleaf weeds such as Brassica campestris (field mustard) and Amaranthus retroflexus (redroot pigweed). researchgate.net

One specific derivative, 3-(2-chloro-4-ethanesulfonyl)-benzoyl-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide, which was derived from a natural rice allelochemical, proved effective in controlling dominant weeds in paddy systems without harming the rice crop at application rates of 75-100 g a.i. ha⁻¹. nih.gov Further studies on synthetic 1,4-benzothiazinones, inspired by naturally occurring benzoxazinones, showed they could inhibit root growth in both monocot and dicot weeds, including Echinochloa crus-galli (barnyard grass), Lolium rigidum (annual ryegrass), and Portaca oleracea (common purslane). mdpi.com The introduction of a phenoxyacetyl group at the 3-position of the 2,1-benzothiazine structure was found to be particularly beneficial for improving herbicidal activity. researchgate.net

| Compound Type | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide derivatives | Brassica campestris, Amaranthus retroflexus, Echinochloa crusgalli | Good pre-emergent herbicidal activity at 187.5 g/ha. | researchgate.net |

| 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives | Brassica campestris, Amaranthus retroflexus | Promising post-emergent herbicidal activity at 375 g/ha. | researchgate.net |

| 3-(2-chloro-4-ethanesulfonyl)-benzoyl-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide | Paddy weeds | Effective control at 75-100 g a.i./ha with good selectivity for rice and maize. | nih.gov |

| Synthetic 1,4-benzothiazinones | Echinochloa crus-galli, Lolium rigidum, Portulaca oleracea | Inhibition of root growth, particularly against dicots. | mdpi.com |

Corrosion Inhibition Mechanisms and Performance

One of the most well-documented non-therapeutic applications of 2H-1,4-benzothiazine-3(4H)-one derivatives is their use as corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). jmaterenvironsci.comimist.maresearchgate.net These environments are common in industrial processes such as acid pickling, industrial cleaning, and oil well acidizing. jmaterenvironsci.com

The primary mechanism of inhibition is the adsorption of the benzothiazine molecules onto the metal surface. jmaterenvironsci.comresearchgate.net This forms a protective layer that blocks the active sites for corrosion. researchgate.net The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen, sulfur, and oxygen) and aromatic rings in their structure, which facilitate strong adsorption. jmaterenvironsci.com

Studies using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that these derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comimist.maimist.ma Research has demonstrated high inhibition efficiencies, often increasing with the concentration of the inhibitor. For example, derivatives such as 4-decyl-2H-benzo[b] researchgate.netjmaterenvironsci.comthiazin-3(4H)-one and 2-(4-chlorophenyl)-1,4-benzothiazin-3-one have achieved efficiencies as high as 97.7% and 97%, respectively. jmaterenvironsci.comresearchgate.netimist.ma

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-decyl-2H-benzo[b] researchgate.netjmaterenvironsci.comthiazin-3(4H)-one | Mild Steel | 1M HCl | 97.7 | jmaterenvironsci.comresearchgate.net |

| (Z)-2-benzylidene-2H- researchgate.netjmaterenvironsci.combenzothiazin-3-one | Mild Steel | 0.5 M H₂SO₄ | Not specified, but described as "very good inhibitor" | imist.maresearchgate.net |

| (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one | Mild Steel | 1.0 M HCl / 0.5 M H₂SO₄ | Not specified, but described as "very good inhibitor" | researchgate.net |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | Carbon Steel | 15% HCl | 97 | imist.maimist.ma |

| ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] researchgate.netjmaterenvironsci.comthiazine-3-carboxylate (EHBT) | Carbon Steel | 15% HCl | 98 | imist.maimist.ma |

| methyl 2-(3-oxo-2,3-dihydro researchgate.netjmaterenvironsci.combenzothiazin-4-yl) acetate (B1210297) | Mild Steel | 1 M HCl | 93 | africaresearchconnects.com |

| (Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro researchgate.netjmaterenvironsci.combenzothiazin-4-yl) acetate | Mild Steel | 1 M HCl | 96 | africaresearchconnects.com |

Other Industrial and Research Applications (e.g., Pigments and Dyestuffs)

The inherent chromophoric properties of the 1,4-benzothiazine scaffold have led to its use in the development of dyes and pigments. nih.gov These compounds are the primary building blocks of the naturally occurring pheomelanin pigments, which are responsible for red and yellow coloration in nature. nih.gov This connection underscores their potential as colorants.

Beyond traditional dyes, these properties are being explored for more advanced "smart" applications. Research has demonstrated the use of the 1,4-benzothiazine chromophore in pH sensing, where the molecule exhibits reversible color changes (acidichromism) in response to varying acidity. nih.gov This has potential applications in areas like smart packaging, where a color change in the packaging material could indicate food spoilage by detecting changes in pH. nih.gov Additionally, 1,4-benzothiazine derivatives have been noted for their historical use as color photographic developers. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.